Pipemidic Acid Methyl Ester Pipemidic Acid Methyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17961549
InChI: InChI=1S/C15H19N5O3/c1-3-19-9-11(14(22)23-2)12(21)10-8-17-15(18-13(10)19)20-6-4-16-5-7-20/h8-9,16H,3-7H2,1-2H3
SMILES:
Molecular Formula: C15H19N5O3
Molecular Weight: 317.34 g/mol

Pipemidic Acid Methyl Ester

CAS No.:

Cat. No.: VC17961549

Molecular Formula: C15H19N5O3

Molecular Weight: 317.34 g/mol

* For research use only. Not for human or veterinary use.

Pipemidic Acid Methyl Ester -

Specification

Molecular Formula C15H19N5O3
Molecular Weight 317.34 g/mol
IUPAC Name methyl 8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C15H19N5O3/c1-3-19-9-11(14(22)23-2)12(21)10-8-17-15(18-13(10)19)20-6-4-16-5-7-20/h8-9,16H,3-7H2,1-2H3
Standard InChI Key MMFQVEIHRYQXGB-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)OC

Introduction

Chemical Structure and Relationship to Parent Compound

Pipemidic acid methyl ester (C<sub>15</sub>H<sub>19</sub>N<sub>5</sub>O<sub>3</sub>) introduces a methyl group at the carboxylic acid position of pipemidic acid (C<sub>14</sub>H<sub>17</sub>N<sub>5</sub>O<sub>3</sub>), altering its electronic distribution and lipophilicity . The parent compound features a piperazinyl group at position 2 and an ethyl group at position 8 of its pyrido[2,3-d]pyrimidine core, structural motifs critical for DNA gyrase inhibition . Esterification typically enhances membrane permeability by reducing ionization at physiological pH, a modification strategy employed in prodrug design to improve bioavailability .

Physicochemical Properties and Solubility

While experimental solubility data specific to the methyl ester remains unpublished, pipemidic acid's solubility profile offers relevant insights. The parent compound demonstrates limited aqueous solubility (0.20 mg/mL in 1:4 DMSO:PBS buffer) but dissolves readily in polar aprotic solvents like DMSO (1 mg/mL) . Methyl esterification likely increases logP by ~1-2 units compared to the carboxylic acid form, potentially shifting solubility toward hydrophobic media. Such modifications often improve intestinal absorption but may complicate formulation stability.

Antibacterial Mechanism and Spectrum

Pipemidic acid exhibits broad-spectrum activity against Gram-negative pathogens through dual inhibition of DNA gyrase and topoisomerase IV, with reported MICs of 0.78–100 µg/mL against Escherichia coli, Proteus spp., and Salmonella . Its methyl ester derivative would theoretically retain this mechanism but with altered pharmacokinetics. Molecular modeling suggests the ester group may enhance penetration through bacterial outer membranes rich in lipopolysaccharides, a hypothesis supported by improved efficacy of other quinolone esters against Pseudomonas aeruginosa .

Comparative Pharmacokinetic Considerations

Pipemidic acid demonstrates moderate oral bioavailability (45–60% in murine models) with rapid urinary excretion . Esterification typically delays clearance by resisting renal tubular secretion of the anionic parent drug. The methyl moiety may also alter plasma protein binding patterns, potentially increasing volume of distribution. Metabolic studies of analogous esters show hepatic hydrolysis by carboxylesterases, releasing the active acid form .

Synthetic Pathways and Analytical Characterization

The esterification of pipemidic acid likely follows standard protocols for quinolone derivatives:

  • Activation of the carboxylic acid with thionyl chloride or DCC

  • Nucleophilic attack by methanol

  • Purification via recrystallization or chromatography

Key analytical markers would include:

  • Mass Spectrometry: Expected molecular ion at m/z 317.15 [M+H]<sup>+</sup> (vs. 303.13 for pipemidic acid)

  • NMR: Downfield shift of the ester methyl group (δ 3.7–4.1 ppm) and loss of carboxylic acid proton

Therapeutic Implications and Development Challenges

While no clinical data exists for the methyl ester, its theoretical advantages over pipemidic acid include:

  • Enhanced CNS penetration for treating meningeal infections

  • Prolonged half-life enabling once-daily dosing

  • Reduced gastrointestinal irritation from localized acid exposure

Development hurdles mirror those of other esterified antibiotics:

  • Variable esterase activity across patient populations

  • Potential for incomplete hydrolysis to active metabolite

  • Increased risk of drug-drug interactions with hepatic enzyme inducers

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator